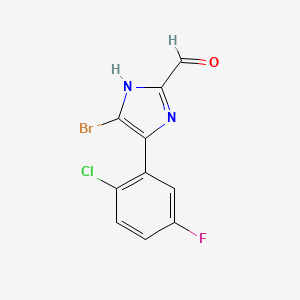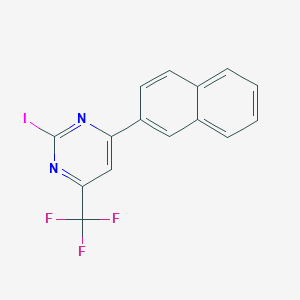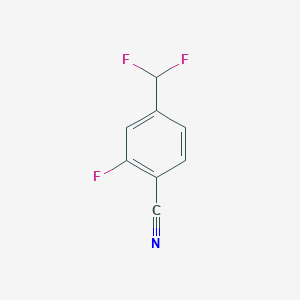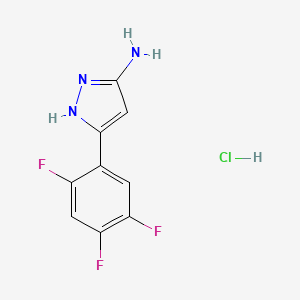
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyl-b-D-arabinouridine-3'-CED-phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-2’-fluoro-5-methyl-b-D-arabinouridine-3’-CED-phosphoramidite is a synthetic nucleoside analog used in the field of molecular biology and medicinal chemistry. This compound is particularly significant in the synthesis of modified oligonucleotides, which are essential for various applications including gene therapy, antisense therapy, and as molecular probes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-2’-fluoro-5-methyl-b-D-arabinouridine-3’-CED-phosphoramidite typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using 4,4’-dimethoxytrityl chloride under basic conditions.
Fluorination: The 2’-hydroxyl group is selectively fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methylation: The 5-position of the uridine ring is methylated using methyl iodide in the presence of a base.
Phosphitylation: The 3’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 5-methyl group, forming a hydroxymethyl derivative.
Reduction: Reduction reactions can target the 2’-fluoro group, converting it back to a hydroxyl group.
Substitution: The 2’-fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-2’-hydroxy-5-methyl-b-D-arabinouridine-3’-CED-phosphoramidite.
Reduction: 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-5-methyl-b-D-arabinouridine-3’-CED-phosphoramidite.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-2’-fluoro-5-methyl-b-D-arabinouridine-3’-CED-phosphoramidite has several applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in the development of antisense oligonucleotides for gene silencing.
Medicine: Utilized in the design of therapeutic nucleotides for treating genetic disorders.
Industry: Applied in the production of diagnostic probes and molecular markers.
Mecanismo De Acción
The compound exerts its effects by incorporating into oligonucleotides, where it can modulate the stability and binding affinity of the nucleic acid duplexes. The presence of the 2’-fluoro and 5-methyl groups enhances the binding specificity and resistance to nuclease degradation. The molecular targets include complementary RNA or DNA sequences, and the pathways involved are primarily related to gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-2’-fluoro-uridine
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-5-methyluridine
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-2’-fluoro-5-methyl-b-D-arabinouridine-3’-CED-phosphoramidite is unique due to the combination of the 2’-fluoro and 5-methyl modifications, which provide enhanced stability and binding affinity compared to other similar compounds. This makes it particularly valuable in therapeutic and diagnostic applications where high specificity and resistance to degradation are crucial.
Propiedades
Fórmula molecular |
C40H48FN4O8P |
|---|---|
Peso molecular |
762.8 g/mol |
Nombre IUPAC |
3-[[(2R,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H48FN4O8P/c1-26(2)45(27(3)4)54(51-23-11-22-42)53-36-34(52-38(35(36)41)44-24-28(5)37(46)43-39(44)47)25-50-40(29-12-9-8-10-13-29,30-14-18-32(48-6)19-15-30)31-16-20-33(49-7)21-17-31/h8-10,12-21,24,26-27,34-36,38H,11,23,25H2,1-7H3,(H,43,46,47)/t34-,35+,36-,38-,54?/m1/s1 |
Clave InChI |
XUCJAZSCNJHDKP-HRYQFPRASA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate](/img/structure/B13713205.png)




![(3S,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13713236.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B13713243.png)
![2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole](/img/structure/B13713251.png)
![2-Boc-N,6,7-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13713257.png)


![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
